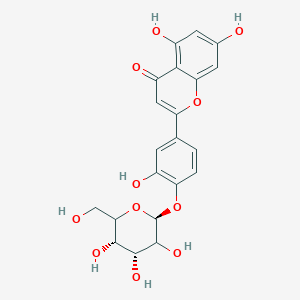

Luteolin-4'-O-glucoside

描述

属性

分子式 |

C21H20O11 |

|---|---|

分子量 |

448.4 g/mol |

IUPAC 名称 |

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16?,18-,19-,20?,21-/m1/s1 |

InChI 键 |

UHNXUSWGOJMEFO-HXBJIUPGSA-N |

手性 SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Luteolin-4'-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-4'-O-glucoside, a naturally occurring flavone (B191248) glycoside, has emerged as a compound of significant interest in the fields of phytochemistry and pharmacology. This technical guide provides an in-depth overview of its primary natural sources, distribution within various plant species, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by luteolin (B72000) and its glycosides, offering a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Introduction

This compound is a glycosidic derivative of luteolin, a flavone widely distributed in the plant kingdom. As with many flavonoid glycosides, this compound is investigated for its potential health benefits, which are often attributed to its antioxidant and anti-inflammatory properties[1]. The glycosidic linkage at the 4'-position of the luteolin backbone influences its solubility, bioavailability, and metabolic fate, making it a distinct entity from its aglycone. Understanding its natural distribution and concentration is crucial for harnessing its therapeutic potential.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, with its concentration varying significantly depending on the species, cultivar, geographical location, and harvesting time[1].

Primary Botanical Sources

The most prominent and well-documented source of this compound is the leaves of the olive tree (Olea europaea). It is often the major flavonoid present in olive leaf extracts[2][3][4][5]. Other notable sources include:

-

Leontodon saxatilis (Lesser Hawkbit)[3]

-

Saussurea medusa (Snow Lotus)[3]

-

Kummerowia striata (Japanese Clover)[3]

-

Gnaphalium affine (Cudweed)[4]

While this compound is present in these and other plants, comprehensive quantitative data across different plant parts is most readily available for Olea europaea.

Quantitative Distribution of this compound

The concentration of this compound in various natural sources is summarized in the tables below.

Table 1: Concentration of this compound in Olea europaea (Olive) Leaf Cultivars

| Cultivar | Concentration (mg/g of fresh weight) | Reference |

| Koroneiki | 0.07–1.60 | [6] |

| Lianolia Kerkyras | 0.07–1.60 | [6] |

| Mastoidis | 0.07–1.60 | [6] |

| Adramytini | 0.07–1.60 | [6] |

| Megaritiki | 0.07–1.60 | [6] |

| Gaidourelia | 0.07–1.60 | [6] |

| Kalamata | 0.07–1.60 | [6] |

| Konservolia | 0.07–1.60 | [6] |

| Chalkidiki | 0.07–1.60 | [6] |

Table 2: Presence of this compound in Other Plant Species (Quantitative Data Limited)

| Plant Species | Family | Plant Part(s) | Notes | References |

| Leontodon saxatilis | Asteraceae | Not specified | Presence confirmed. | [3] |

| Saussurea medusa | Asteraceae | Not specified | Presence confirmed. | [3] |

| Kummerowia striata | Fabaceae | Whole plant | Identified as an inhibitor of Interleukin-5. | [7] |

| Gnaphalium affine | Asteraceae | Whole plant | Identified as a major flavone with anti-hyperuricemia and anti-gouty arthritis activity. | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, quantification, and biological analysis of this compound.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is depicted below.

-

Sample Preparation: Dry fresh olive leaves at 40-50°C and grind them into a fine powder.

-

Extraction:

-

Weigh 10 g of the powdered olive leaves and place them in a 250 mL beaker.

-

Add 100 mL of 70% aqueous ethanol.

-

Place the beaker in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at 40°C.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in distilled water.

-

Perform successive extractions with n-hexane to remove non-polar impurities, followed by ethyl acetate (B1210297) to enrich the flavonoid glycosides.

-

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel or a macroporous resin.

-

Elute with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) of increasing polarity.

-

-

Preparative HPLC:

-

The fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

-

Quantification by HPLC-MS/MS

This protocol provides a robust method for the accurate quantification of this compound in plant extracts.

-

Sample Preparation:

-

Perform an extraction as described in section 3.1.1.

-

Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z 447.1 [M-H]⁻.

-

Product Ion: m/z 285.1 (corresponding to the luteolin aglycone).

-

Structural Elucidation

The identity and structure of isolated this compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used for the complete structural elucidation of the molecule, including the position of the glycosidic linkage.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern, which is characteristic of the compound.

Biological Activity and Signaling Pathways

This compound and its aglycone, luteolin, have been shown to modulate several key signaling pathways involved in inflammation.

Anti-inflammatory Signaling Pathways

Luteolin and its glycosides exert their anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating key signaling cascades such as NF-κB, MAPK, and JAK/STAT pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Luteolin has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit[8].

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cellular responses to inflammatory stimuli. Luteolin has been observed to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses[9].

References

- 1. Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. luteolin 4'-O-glucoside | C21H20O11 | CID 5319116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound and its aglycone, two major flavones of Gnaphalium affine D. Don, resist hyperuricemia and acute gouty arthritis activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin inhibits the JAK/STAT pathway to alleviate auditory cell apoptosis of acquired sensorineural hearing loss based on network pharmacology, molecular docking, molecular dynamics simulation, and experiments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Luteolin-4'-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a flavonoid glycoside, is a naturally occurring bioactive compound found in a variety of medicinal plants. As a derivative of luteolin (B72000), it has garnered significant scientific interest for its potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The presence of a glucose moiety at the 4'-position can influence the bioavailability and biological activity of the parent luteolin molecule.[2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The biological efficacy of this compound has been quantified in various in vitro studies. The following tables summarize key data, providing a reference for its potency.

Table 1: Anti-inflammatory Activity of this compound and Comparators

| Compound | Assay/Target | Cell Line | IC50 Value (µM) | Reference |

| This compound | IL-5 Bioactivity Inhibition | - | 3.7 | [4][5] |

| Luteolin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 13.9 | [4][6] |

| Luteolin-7-O-glucoside | Nitric Oxide (NO) Inhibition | RAW 264.7 | 22.7 | [6] |

| Luteolin | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 7.4 | [4][6] |

| Luteolin-7-O-glucoside | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 15.0 | [6] |

Table 2: Antioxidant Activity of this compound and Comparators

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH Radical Scavenging | > 100 μM | [2] |

| Luteolin | DPPH Radical Scavenging | 20.2 μM | [2] |

| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 21.2 μM | [2] |

| Luteolin | ABTS Radical Scavenging | 17.3 ± 0.82 μM | [2] |

Table 3: Anticancer Activity of this compound

| Cell Line | Assay | Effect | Reference |

| NCI-H929, U266, OPM2 (Multiple Myeloma) | Cytotoxicity | Exhibited cytotoxic activity | |

| MDA-MB-231 (Triple-negative breast cancer) | Cytotoxicity, Anti-migratory, Anti-invasive | No effect observed |

Core Signaling Pathways

This compound is understood to exert its biological effects by modulating key cellular signaling pathways that are central to inflammation, oxidative stress, and cell proliferation.[2] While much of the mechanistic research has focused on its aglycone, luteolin, studies on luteolin glycosides suggest similar modes of action.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1] Luteolin and its derivatives have been shown to inhibit NF-κB activation.[7][8][9] This is primarily achieved by preventing the degradation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This action halts the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, plays a pivotal role in cellular responses to a variety of stimuli, including inflammation.[10][11][12] Luteolin and its glycosides have been demonstrated to modulate MAPK signaling.[6][12] Specifically, they can inhibit the phosphorylation of key MAPK proteins, which in turn suppresses the activation of downstream transcription factors like AP-1, a key regulator of inflammatory gene expression.[6]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and inflammation.[13][14][15][16] Both luteolin and its glycosides have been shown to inhibit the phosphorylation of Akt in a dose-dependent manner.[6][17] By inhibiting the PI3K/Akt pathway, this compound can contribute to its anti-inflammatory and potentially its anticancer effects.[6][13]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the biological activities of this compound.

Protocol 1: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.[2][18][19][20][21]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound stock solution

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM).[2]

-

Prepare serial dilutions of this compound from the stock solution.[2]

-

In a 96-well plate, add a defined volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank sample containing the solvent and the DPPH solution.[2]

-

Incubate the plate in the dark at room temperature for 30 minutes.[2][18]

-

Measure the absorbance at 517 nm using a microplate reader.[2][18]

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

Protocol 2: ABTS Radical Scavenging Assay

This assay also measures the total antioxidant capacity of a substance.[22][23][24][25][26]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate or Ammonium persulfate

-

Ethanol or Methanol

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[22][23]

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to form the ABTS radical cation (ABTS•+).[22][23]

-

Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[23]

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add a small volume of each sample dilution to separate wells.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate for a specified time (e.g., 6 minutes) at room temperature in the dark.[23]

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 3: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[2][27][28][29][30][31]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM) with supplements

-

LPS (lipopolysaccharide)

-

This compound stock solution

-

Griess Reagent System

-

96-well cell culture plates

-

Sodium nitrite (B80452) standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[2]

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).[2]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[2]

-

After incubation, collect the cell culture supernatant.[2]

-

Add the Griess reagent to the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition.

Protocol 4: MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][32][33][34][35]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.[1]

-

Allow cells to adhere and grow for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][33]

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1][33]

-

Measure the absorbance at a wavelength between 500-600 nm.[1]

-

Calculate cell viability as a percentage of the untreated control.

Protocol 5: Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[36][37][38][39][40]

Materials:

-

Cell line of interest

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash with cold PBS.[36]

-

Resuspend the cells in 1X Binding Buffer.[37]

-

Add Annexin V-FITC and PI to the cell suspension.[37]

-

Incubate at room temperature in the dark for 15 minutes.[38]

-

Add more 1X Binding Buffer to each sample.[37]

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

This compound demonstrates a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied. Its mechanism of action appears to be rooted in the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. While its anticancer potential requires further investigation to clarify cell-type specific effects, the existing data suggests that this compound is a promising candidate for further research and development in the context of inflammatory diseases and conditions associated with oxidative stress. The provided protocols offer a foundation for the continued exploration of this and other related natural compounds.

References

- 1. researchhub.com [researchhub.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin alleviates olfactory dysfunction in eosinophilic chronic rhinosinusitis through modulation of the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway [frontiersin.org]

- 14. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 19. DPPH Radical Scavenging Assay [mdpi.com]

- 20. iomcworld.com [iomcworld.com]

- 21. marinebiology.pt [marinebiology.pt]

- 22. benchchem.com [benchchem.com]

- 23. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 26. japer.in [japer.in]

- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. RAW264.7 cells+nitric oxide determination - Cell Biology [protocol-online.org]

- 32. MTT assay protocol | Abcam [abcam.com]

- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. texaschildrens.org [texaschildrens.org]

- 35. merckmillipore.com [merckmillipore.com]

- 36. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 38. bosterbio.com [bosterbio.com]

- 39. kumc.edu [kumc.edu]

- 40. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Luteolin-4'-O-glucoside: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a flavonoid glycoside also known as cynaroside (B7765609), is a naturally occurring bioactive compound found in a variety of medicinal plants.[1][2] As a glycoside of luteolin (B72000), it is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-hyperuricemic, and anticancer effects.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its modulation of key cellular signaling pathways. It is important to note that a significant portion of its biological activity is also attributed to its aglycone, luteolin, which is formed upon hydrolysis in vivo.[1][2]

Core Mechanisms of Action

This compound exerts its multifaceted biological effects primarily through the modulation of critical signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling cascades.[1][4]

-

Inhibition of Interleukin-5 (IL-5): A primary mechanism of its anti-inflammatory action is the direct inhibition of IL-5, a critical cytokine for the maturation, recruitment, and survival of eosinophils, which are implicated in allergic inflammation.[1][5] this compound has been shown to inhibit IL-5 bioactivity with a half-maximal inhibitory concentration (IC50) of 3.7 μM.[1][6]

-

Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin and its glycosides have been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][7]

-

Modulation of MAPK and JAK/STAT Pathways: this compound also exerts its anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[3][4]

Antioxidant Activity

The antioxidant effects of this compound are carried out through both direct and indirect mechanisms.

-

Direct Radical Scavenging: The flavonoid structure of luteolin enables it to directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.[1]

-

Activation of the Nrf2 Pathway: A key indirect antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Luteolin and its glycosides induce the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), enhancing the cell's capacity to combat oxidative stress.[1][7]

Anti-hyperuricemic and Anti-gout Activity

This compound has shown efficacy in preclinical models of hyperuricemia and gout.[1][8]

-

Inhibition of Xanthine (B1682287) Oxidase (XO): The primary mechanism is the inhibition of xanthine oxidase, the enzyme responsible for the final steps of purine (B94841) metabolism, leading to the production of uric acid. Luteolin acts as a competitive inhibitor of xanthine oxidase, thereby reducing uric acid production.[1][9]

Anticancer Activity

This compound has been reported to exhibit cytotoxic activity against various cancer cell lines, including multiple myeloma cell lines NCI-H929, U266, and OPM2.[1][6] The anticancer effects of its aglycone, luteolin, are often associated with the modulation of signaling pathways that control cell cycle progression and apoptosis, including the PI3K/Akt and MAPK pathways.[1][10]

Data Presentation

Table 1: In Vitro Anti-inflammatory and IL-5 Inhibitory Activity

| Compound | Assay/Target | Cell Line | IC50 Value (µM) | Reference |

| This compound | IL-5 Bioactivity Inhibition | - | 3.7 | [1][6][11] |

| Luteolin | IL-5 Bioactivity Inhibition | - | 18.7 | [11] |

| Luteolin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 13.9 | [12] |

| Luteolin-7-O-glucoside | Nitric Oxide (NO) Inhibition | RAW 264.7 | 22.7 | [12] |

| Luteolin | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 7.4 | [12] |

| Luteolin-7-O-glucoside | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 15.0 | [12] |

Table 2: In Vitro Antioxidant Activity

| Compound | Assay | IC50 Value (µM) | Reference |

| This compound | DPPH Radical Scavenging | > 100 | [13][14] |

| Luteolin | DPPH Radical Scavenging | 20.2 | [12][13] |

| Luteolin-7-O-β-glucoside | DPPH Radical Scavenging | 21.2 | [12][13] |

| Luteolin | ABTS Radical Scavenging | 17.3 ± 0.82 | [13] |

Table 3: Enzyme Inhibitory Activity

| Enzyme | Compound | Inhibition Type | Kinetic Parameter (Ki) | Reference |

| Xanthine Oxidase | Luteolin | Competitive | - | [1] |

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.[13]

-

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid or Trolox)

-

-

Procedure:

-

Prepare serial dilutions of this compound from a stock solution.

-

In a 96-well plate, add a defined volume of each dilution.

-

Add a methanolic solution of DPPH to each well.

-

Prepare a blank sample containing the solvent and the DPPH solution.

-

Incubate the plate in the dark at 37°C for 30 minutes.[13]

-

Measure the absorbance at 517 nm using a microplate reader.[13]

-

Calculate the percentage of radical scavenging activity.

-

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).[4][13]

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (e.g., DMEM)

-

Griess Reagent System

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[4]

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[4]

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[4]

-

After incubation, collect the cell culture supernatant.[13]

-

Add the supernatant to a new 96-well plate.

-

Add the components of the Griess Reagent System to the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration by comparing with a sodium nitrite standard curve.

-

Protocol 3: Western Blot for NF-κB p65 Nuclear Translocation

This protocol determines the effect of a compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[4]

-

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p65, anti-lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

-

-

Procedure:

-

Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 2.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.[4]

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA protein assay.[4]

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.[4]

-

Block the membrane and incubate with primary antibodies against p65, a nuclear marker (lamin B1), and a cytoplasmic marker (β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence system.

-

Signaling Pathway and Workflow Visualizations

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress provides a strong rationale for its further investigation in the context of various diseases. The detailed mechanisms and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound. Further research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more complex preclinical and clinical models.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]

- 8. benchchem.com [benchchem.com]

- 9. This compound and its aglycone, two major flavones of Gnaphalium affine D. Don, resist hyperuricemia and acute gouty arthritis activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Luteolin-4'-O-glucoside: A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Experimental Protocols

Executive Summary

Luteolin-4'-O-glucoside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest in the field of neuropharmacology. While much of the existing research has focused on its aglycone, luteolin (B72000), compelling evidence suggests that this compound acts as a prodrug, undergoing hydrolysis to luteolin in the gastrointestinal tract. This technical guide synthesizes the current understanding of the neuroprotective potential of this compound, primarily through the actions of its active metabolite, luteolin. We delve into its multifaceted mechanisms of action, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key signaling pathways involved, detailed experimental protocols from preclinical studies, and a quantitative summary of its biological activities to facilitate further investigation and therapeutic development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a growing global health burden. A common pathological thread in these conditions is the interplay of neuroinflammation, oxidative stress, and apoptosis, leading to progressive neuronal loss and cognitive decline. Luteolin, a flavonoid found in various fruits and vegetables, has demonstrated significant neuroprotective effects in numerous preclinical models.[1][2][3] this compound, a glycosidic form of luteolin, is believed to confer these neuroprotective benefits following its metabolic conversion to luteolin. This guide will explore the neuroprotective potential of this compound, focusing on the well-documented activities of its aglycone.

Pharmacokinetics and Metabolism

The therapeutic efficacy of orally administered flavonoids is often linked to their bioavailability. This compound, upon oral ingestion, is primarily hydrolyzed to its aglycone, luteolin, by intestinal enzymes.[4] Luteolin is then absorbed and may undergo further metabolism. This conversion is a critical step for its biological activity, as the aglycone form is more readily able to cross cellular membranes and the blood-brain barrier. Studies on luteolin have shown that it can penetrate the brain, making it a promising candidate for targeting central nervous system disorders.[2]

Mechanisms of Neuroprotection

The neuroprotective effects of luteolin, the active metabolite of this compound, are multi-targeted, primarily revolving around its ability to mitigate neuroinflammation, oxidative stress, and apoptosis.

Anti-inflammatory Effects

Neuroinflammation, largely mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases. Luteolin has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators.[5][6]

-

Inhibition of Pro-inflammatory Cytokines and Enzymes: Luteolin effectively reduces the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8] It also inhibits the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory cascade.[5]

-

Modulation of Microglial Activation: Luteolin can modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[9] This is achieved, in part, by inhibiting key signaling pathways that govern the inflammatory response.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major driver of neuronal cell death. Luteolin exhibits potent antioxidant activity through several mechanisms.

-

ROS Scavenging: Luteolin can directly scavenge free radicals, thereby reducing oxidative damage to neurons.[10][11]

-

Upregulation of Antioxidant Enzymes: Luteolin has been shown to enhance the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), through the activation of the Nrf2 signaling pathway.[8][12]

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Luteolin has been demonstrated to protect neurons from apoptosis through the modulation of key signaling molecules.[13][14]

-

Regulation of Bcl-2 Family Proteins: Luteolin can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.[15]

-

Inhibition of Caspase Activity: Luteolin has been shown to inhibit the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis.[16]

Key Signaling Pathways

The neuroprotective effects of luteolin are mediated by its interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Luteolin has been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory cascade.[5]

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes. Luteolin is a known activator of the Nrf2/ARE pathway, thereby enhancing the cellular antioxidant defense system.[17]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway promotes neuronal survival and inhibits apoptosis. Luteolin has been reported to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.[13][18]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and in vivo studies on the neuroprotective effects of luteolin, the active metabolite of this compound.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Luteolin

| Assay/Target | Cell Line | Luteolin Concentration | Effect | Reference |

| Anti-inflammatory | ||||

| LPS-induced NO production | BV2 microglia | 10, 20 µM | Inhibition | [5] |

| LPS-induced TNF-α release | BV2 microglia | 10, 20 µM | Inhibition | [5] |

| LPS-induced IL-1β release | BV2 microglia | 10, 20 µM | Inhibition | [5] |

| LPS-induced iNOS expression | BV2 microglia | 10, 20 µM | Inhibition | [5] |

| LPS-induced COX-2 expression | BV2 microglia | 10, 20 µM | Inhibition | [5] |

| Antioxidant | ||||

| H₂O₂-induced ROS generation | Primary cortical neurons | 1, 5, 10 µM | Inhibition | [11] |

| H₂O₂-induced cell death | Primary cortical neurons | 1, 5, 10 µM | Protection | [11] |

| HO-1 expression | Primary cortical neurons | 10 µM | Upregulation | [12] |

| OGD-induced cell death | PC-12 cells | 5, 10, 20 µM | Increased viability | [19] |

Table 2: In Vivo Neuroprotective Effects of Luteolin

| Animal Model | Luteolin Dosage | Duration | Key Findings | Reference |

| Streptozotocin-induced Alzheimer's rat model | 10, 20 mg/kg/day | 4 weeks | Ameliorated spatial learning and memory impairment | [10] |

| Chronic cerebral hypoperfusion rat model | 25, 50 mg/kg/day | 8 weeks | Improved cognitive function, reduced neuroinflammation | [8] |

| Traumatic brain injury in Tg2576 mice | 20 mg/kg | Pre-treatment | Reduced Aβ deposition, tau hyperphosphorylation, and neuroinflammation | [20] |

| LPS-induced neuroinflammation in mice | 20 mg/kg/day | 21 days | Reduced hippocampal IL-1β and MHC class II expression | [6] |

| Rotenone-induced Parkinson's disease rat model | 25, 50 mg/kg i.p. | 28 days | Improved motor functions, restored oxidative balance | [21] |

| Middle cerebral artery occlusion (MCAO) in mice | 50 mg/kg | Post-treatment | Reduced brain infarct volume, apoptosis, and pyroptosis | [22] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the neuroprotective effects of luteolin.

In Vitro Neuroprotection Assays

-

Cell Culture:

-

Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), HT22 (mouse hippocampal).

-

Microglial Cell Line: BV2 (murine microglia).

-

Primary Neuronal Cultures: Cortical or hippocampal neurons isolated from embryonic or neonatal rodents.

-

-

Induction of Neurotoxicity:

-

Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), rotenone, MPP+.

-

Excitotoxicity: Glutamate, NMDA.

-

Neuroinflammation: Lipopolysaccharide (LPS).

-

Amyloid-β Toxicity: Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptides.

-

-

Assessment of Cell Viability:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

-

Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells.

-

-

Measurement of Oxidative Stress:

-

DCFH-DA Assay: Measures intracellular ROS levels.

-

Measurement of Antioxidant Enzyme Activity: SOD, CAT, GPx activity assays.

-

-

Analysis of Apoptosis:

-

TUNEL Staining: Detects DNA fragmentation.

-

Annexin V/Propidium Iodide Staining: Differentiates between apoptotic and necrotic cells using flow cytometry.

-

Western Blotting: Measures the expression of apoptosis-related proteins (e.g., caspases, Bcl-2, Bax).

-

-

Quantification of Inflammatory Mediators:

-

ELISA: Measures the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

-

Griess Assay: Measures nitric oxide (NO) production.

-

RT-qPCR and Western Blotting: Measures the expression of inflammatory genes and proteins (e.g., iNOS, COX-2).

-

In Vivo Neuroprotection Models

-

Animal Models of Neurodegenerative Diseases:

-

Alzheimer's Disease: Aβ infusion, transgenic mouse models (e.g., APP/PS1, 3xTg-AD).

-

Parkinson's Disease: 6-OHDA or MPTP-induced lesions in rodents.

-

Ischemic Stroke: Middle cerebral artery occlusion (MCAO) model.

-

-

Behavioral Tests:

-

Morris Water Maze: Assesses spatial learning and memory.

-

Y-maze and Novel Object Recognition Test: Assess short-term memory.

-

Rotarod Test and Pole Test: Assess motor coordination and balance.

-

-

Histological and Immunohistochemical Analysis:

-

Nissl Staining: Visualizes neuronal cell bodies.

-

Immunohistochemistry/Immunofluorescence: Detects specific proteins in brain tissue sections (e.g., markers for neurons, microglia, astrocytes, apoptotic cells).

-

-

Biochemical Analysis of Brain Tissue:

-

ELISA, Western Blotting, RT-qPCR: To measure levels of inflammatory mediators, oxidative stress markers, and apoptosis-related proteins in brain homogenates.

-

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of this compound, which is primarily mediated by its active metabolite, luteolin. Its ability to concurrently target neuroinflammation, oxidative stress, and apoptosis through the modulation of key signaling pathways like NF-κB, Nrf2, and PI3K/Akt makes it a highly promising candidate for the development of novel therapies for a range of neurodegenerative disorders.

Future research should focus on several key areas:

-

Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies.

-

Bioavailability and Delivery: Further studies are required to optimize the bioavailability of this compound and its delivery to the central nervous system.

-

Direct Effects of the Glycoside: Investigating any potential neuroprotective activities of this compound before its hydrolysis could reveal additional therapeutic benefits.

-

Long-term Safety and Efficacy: Comprehensive long-term studies are necessary to establish the safety and sustained efficacy of this compound for the chronic treatment of neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on neuropharmacological effects of luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Luteolin inhibits microglial inflammation and improves neuron survival against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary Luteolin Reduces Proinflammatory Microglia in the Brain of Senescent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin Suppresses Microglia Neuroinflammatory Responses and Relieves Inflammation-Induced Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin Could Improve Cognitive Dysfunction by Inhibiting Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luteolin Mitigates Dopaminergic Neuron Degeneration and Restrains Microglial M1 Polarization by Inhibiting Toll Like Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ameliorating effect of luteolin on memory impairment in an Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protection of Cultured Cortical Neurons by Luteolin against Oxidative Damage through Inhibition of Apoptosis and Induction of Heme Oxygenase-1 [jstage.jst.go.jp]

- 12. Protection of Cultured Cortical Neurons by Luteolin against Oxidative Damage through Inhibition of Apoptosis and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteolin attenuates neuronal apoptosis in the hippocampi of diabetic encephalopathy rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luteolin attenuates neuronal apoptosis in the hippocampi of diabetic encephalopathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protective effect of luteolin against oxidative stress during hypoxic ischemia-induced neuronal damage in neonatal rats | Tropical Journal of Pharmaceutical Research [ajol.info]

- 17. frontiersin.org [frontiersin.org]

- 18. Connectivity map identifies luteolin as a treatment option of ischemic stroke by inhibiting MMP9 and activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploration of the mechanism of luteolin against ischemic stroke based on network pharmacology, molecular docking and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Luteolin Reduces Alzheimer’s Disease Pathologies Induced by Traumatic Brain Injury | MDPI [mdpi.com]

- 21. Targeting dopaminergic neuronal death: Luteolin as a therapeutic modulator in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Luteolin alleviates cerebral ischemia/reperfusion injury by regulating cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Luteolin-4'-O-glucoside: A Technical Guide to Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, also known as Cynaroside (B7765609), is a naturally occurring flavonoid glycoside found in a variety of plants, including olive leaves, Japanese clover, and traditional medicinal herbs.[1][2] As a derivative of the well-studied aglycone luteolin (B72000), it has garnered significant scientific interest for its diverse pharmacological properties, particularly its antioxidant and anti-inflammatory effects.[2][3] The addition of a glucose moiety at the 4'-position influences the molecule's bioavailability and specific biological activities.[1] It is often hypothesized that the glycoside may act as a pro-drug, being hydrolyzed to luteolin in vivo to exert its effects.[2] This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development.

Core Signaling Pathway Modulation

This compound exerts its biological effects by modulating a network of key intracellular signaling cascades involved in inflammation, oxidative stress, and cell survival. The primary pathways implicated are the NF-κB, MAPK, and Nrf2 signaling pathways.

Anti-inflammatory Effects: Modulation of NF-κB and MAPK Pathways

A significant body of evidence points to the potent anti-inflammatory properties of this compound and its aglycone, luteolin. These effects are primarily achieved through the inhibition of the pro-inflammatory NF-κB and MAPK signaling cascades.

a) Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory regulation.[4] Luteolin and its glycosides have been shown to be potent inhibitors of this pathway.[3][4] The primary mechanism involves preventing the degradation of the inhibitory protein IκBα, which consequently blocks the nuclear translocation of the active p65 subunit of NF-κB.[4][5] This inhibition leads to the downregulation of NF-κB target genes, which include pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]

b) Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing key proteins like ERK, JNK, and p38, is crucial for cellular responses to inflammatory stimuli.[4] Luteolin has been shown to suppress the phosphorylation of these key components, thereby inhibiting downstream inflammatory events.[4][7] This modulation also contributes to the inhibition of the activator protein-1 (AP-1) transcription factor, which works in concert with NF-κB to regulate the expression of inflammatory genes.[6][8] Studies show that while luteolin can attenuate both NF-κB and AP-1 activation, some of its glycosides may only impede NF-κB activation, suggesting a structural basis for their specific activities.[9][10][11]

Quantitative Data: Anti-inflammatory and Related Activities

| Compound | Assay / Target | Cell Line / Model | IC50 / Concentration | Reference |

|---|---|---|---|---|

| This compound | IL-5 Bioactivity Inhibition | IL-5-dependent B-lymphocyte cell line | 3.7 μM | [1][4][12] |

| This compound | Treatment Concentration | Human Umbilical Vein Endothelial Cells (HUVEC) | 20 μM | [3] |

| Luteolin | IL-5 Bioactivity Inhibition | - | 18.7 μM | [12] |

| Luteolin | HeLa Cell Viability (Anticancer) | HeLa (cervical cancer) | ~20 μM (for ~50% death at 48h) |[13] |

Antioxidant Effects: Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[14][15] Luteolin and its glycosides can induce endogenous antioxidant defenses through the activation of the Nrf2 pathway.[16][17] This activation leads to the increased expression of cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[5][17] The antioxidant activity of cynaroside has been associated with the HO-1 signaling pathway, with protein levels of HO-1 increasing in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells.[5]

Quantitative Data: Antioxidant Activity

| Compound | Assay | Result | Reference |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | IC50 > 100 μM | [1] |

| Luteolin | DPPH Radical Scavenging | IC50 = 20.2 μM | [1] |

| Cynaroside (100 µM) | HO-1 Protein Expression | Concentration-dependent increase in RAW 264.7 cells |[5] |

Experimental Protocols & Workflows

The investigation of this compound's effects on signaling pathways relies on a series of well-established molecular and cellular biology techniques.

General Experimental Workflow

A typical workflow to assess the anti-inflammatory or antioxidant properties of a compound like this compound in a cell-based model involves several key stages, from cell culture to data analysis.

Protocol 1: Western Blot Analysis for MAPK Pathway Proteins

This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.[4]

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media. Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for a specified period (e.g., 30 minutes for protein phosphorylation).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK, anti-phospho-JNK) and total MAPK proteins as loading controls.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[4]

Protocol 2: NF-κB Activation Reporter Gene Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway.[4]

-

Cell Line: Use a cell line (e.g., HEK293T) stably or transiently transfected with a reporter plasmid containing a luciferase gene under the transcriptional control of an NF-κB response element.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with this compound for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus (e.g., TNF-α or LPS) to induce NF-κB activation and incubate for 6-8 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.[4]

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay measures nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.[1]

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (e.g., sulfanilamide (B372717) solution) followed by 50 µL of Griess Reagent B (e.g., NED solution).

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | The effects of cynaroside on lipid metabolism and lipid-related diseases: a mechanistic overview [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.sciepub.com [pubs.sciepub.com]

- 6. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. koreascience.kr [koreascience.kr]

- 12. Inhibitory effect of luteolin 4'-O-glucoside from Kummerowia striata and other flavonoids on interleukin-5 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Luteolin protects against diabetic cardiomyopathy by inhibiting NF-κB-mediated inflammation and activating the Nrf2-mediated antioxidant responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Luteolin-4'-O-glucoside: A Novel Therapeutic Candidate for Hyperuricemia and Gout

A Technical Guide on Preclinical Evidence in Animal Models

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a critical metabolic disorder that can lead to the development of gout, a painful inflammatory arthritis. The management of hyperuricemia and gout often involves lifestyle modifications and pharmacological interventions aimed at reducing uric acid production or enhancing its excretion. In recent years, natural compounds have garnered significant interest as potential therapeutic agents. Among these, luteolin-4'-O-glucoside, a flavonoid found in various medicinal plants, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical evidence for the efficacy of this compound in animal models of hyperuricemia and gout, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacological Effects in Animal Models

This compound has demonstrated significant therapeutic potential in rodent models of hyperuricemia and gouty arthritis. Its beneficial effects are attributed to a dual mechanism of action: the reduction of uric acid production through the inhibition of xanthine (B1682287) oxidase (XO), and the promotion of uric acid excretion by modulating renal urate transporters.[1] Furthermore, it exhibits potent anti-inflammatory properties, alleviating the acute inflammatory response characteristic of gout attacks.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Lin et al. (2018), which investigated the effects of this compound in a mouse model of potassium oxonate (PO)-induced hyperuricemia and monosodium urate (MSU) crystal-induced gouty arthritis.[2][3]

Table 1: Effect of this compound on Serum Uric Acid and Xanthine Oxidase Activity in Hyperuricemic Mice

| Treatment Group | Dose (mg/kg) | Serum Uric Acid (μmol/L) | Liver Xanthine Oxidase (U/gprot) |

| Normal Control | - | 112.5 ± 15.3 | 0.28 ± 0.05 |

| Hyperuricemia Model | - | 245.8 ± 21.7 | 0.54 ± 0.08 |

| Allopurinol | 5 | 135.2 ± 18.9 | 0.31 ± 0.06 |

| This compound | 20 | 189.4 ± 20.1 | 0.42 ± 0.07 |

| This compound | 40 | 158.6 ± 17.5 | 0.35 ± 0.05 |

| This compound | 80 | 139.1 ± 16.2 | 0.32 ± 0.06 |

*p < 0.05 compared to the hyperuricemia model group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Paw Swelling in a Mouse Model of Gouty Arthritis

| Treatment Group | Dose (mg/kg) | Paw Swelling (mm) at 24h |

| Normal Control | - | 0.12 ± 0.03 |

| Gout Model | - | 1.25 ± 0.18 |

| Colchicine | 1 | 0.45 ± 0.09 |

| This compound | 20 | 0.98 ± 0.15 |

| This compound | 40 | 0.76 ± 0.11 |

| This compound | 80 | 0.58 ± 0.10 |

*p < 0.05 compared to the gout model group. Data are presented as mean ± SD.

Table 3: Effect of this compound on Inflammatory Cytokines in a Mouse Model of Gouty Arthritis

| Treatment Group | Dose (mg/kg) | Serum IL-1β (pg/mL) | Serum TNF-α (pg/mL) |

| Normal Control | - | 25.4 ± 5.1 | 30.1 ± 6.2 |

| Gout Model | - | 89.7 ± 12.3 | 105.4 ± 15.8 |

| Colchicine | 1 | 42.1 ± 8.7 | 55.2 ± 9.9 |

| This compound | 20 | 75.3 ± 10.1 | 88.6 ± 11.4 |

| This compound | 40 | 61.8 ± 9.5 | 72.3 ± 10.8 |

| This compound | 80 | 50.2 ± 8.9 | 60.1 ± 9.7 |

*p < 0.05 compared to the gout model group. Data are presented as mean ± SD.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

1. Animal Models

-

Hyperuricemia Model: Male Kunming mice are treated with potassium oxonate (250 mg/kg, intraperitoneally) to inhibit uricase, leading to an accumulation of uric acid in the blood.[4]

-

Gouty Arthritis Model: An intra-articular injection of monosodium urate (MSU) crystals into the paw of mice is used to induce an acute inflammatory response that mimics a gout attack.[4]

2. Treatment Administration

This compound is administered orally (p.o.) once daily for a specified period, typically 7 days, before the induction of hyperuricemia or gouty arthritis.[4]

3. Biochemical Assays

-

Serum Uric Acid: Blood samples are collected, and serum uric acid levels are measured using a commercial uric acid assay kit.

-

Xanthine Oxidase (XO) Activity: Liver tissues are homogenized, and the supernatant is used to determine XO activity by measuring the rate of uric acid formation from xanthine.

-

Inflammatory Cytokines: Serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2][3]

4. Histopathological Analysis

Paw tissues are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.

Mechanism of Action: Signaling Pathways and Molecular Targets

This compound exerts its therapeutic effects by modulating several key signaling pathways and molecular targets involved in uric acid metabolism and inflammation.

1. Inhibition of Xanthine Oxidase

Luteolin (B72000), the aglycone of this compound, is a competitive inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[5][6][7] By inhibiting XO, this compound directly reduces the production of uric acid.

Caption: Inhibition of Xanthine Oxidase by this compound.

2. Modulation of Renal Urate Transporters

This compound has been shown to downregulate the expression of mouse urate transporter 1 (mURAT1) in the kidneys.[2][3] mURAT1 is a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By reducing mURAT1 expression, this compound promotes the excretion of uric acid.

Caption: Modulation of Renal Urate Transporter mURAT1.

3. Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[8] In gouty arthritis, MSU crystals activate TLR4, leading to a downstream signaling cascade that results in the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. This compound can inhibit this pathway, thereby reducing inflammation.[8]

Caption: Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in animal models of hyperuricemia and gout.

Caption: Experimental Workflow for Preclinical Evaluation.

Conclusion and Future Directions

The preclinical data from animal models strongly support the therapeutic potential of this compound for the management of hyperuricemia and gout. Its multifaceted mechanism of action, encompassing the inhibition of uric acid synthesis, enhancement of uric acid excretion, and suppression of inflammatory responses, makes it a compelling candidate for further drug development.[1][2][3] Future research should focus on pharmacokinetic and toxicological studies to establish its safety profile and bioavailability. Furthermore, clinical trials in human subjects are warranted to translate these promising preclinical findings into effective therapies for patients suffering from hyperuricemia and gout.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound and its aglycone, two major flavones of Gnaphalium affine D. Don, resist hyperuricemia and acute gouty arthritis activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Effect of luteolin on xanthine oxidase: inhibition kinetics and interaction mechanism merging with docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of luteolin on xanthine oxidase: inhibition kinetics and interaction mechanism merging with docking simulation. | Sigma-Aldrich [sigmaaldrich.com]

- 8. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Notes and Protocols: Luteolin-4'-O-glucoside Extraction from Plant Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a prominent flavonoid glycoside, is a derivative of luteolin (B72000) and is widely distributed throughout the plant kingdom.[1] This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.[1] Accurate and efficient extraction of this compound from plant matrices is a critical first step for research, quality control of herbal products, and the development of new therapeutics.

This document provides detailed protocols for the extraction of this compound from plant materials, with a focus on modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), as well as conventional methods. It also includes protocols for the subsequent purification and quantification of the target compound.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield of this compound, extraction time, and solvent consumption. The following table summarizes a comparison of common extraction techniques for flavonoids, including luteolin and its glycosides.

| Extraction Method | Typical Solvents | Advantages | Disadvantages | Citations |

| Maceration | Methanol (B129727), Ethanol (B145695) | Simple, low cost | Time-consuming, lower efficiency | [2][3] |

| Soxhlet Extraction | Methanol, Ethanol | More efficient than maceration | Time-consuming, potential for thermal degradation of compounds | [2][3] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water mixtures | Reduced extraction time and solvent consumption, improved yield | Equipment cost, potential for radical formation at high power | [2][3] |

| Microwave-Assisted Extraction (MAE) | Ethanol/Water mixtures | Very fast, reduced solvent use, high efficiency | Potential for localized overheating, safety concerns with flammable solvents | [2][3] |

| Reflux Extraction | Methanol/hydrochloric acid | High solvent efficiency, suitable for some compounds | Requires higher temperatures, potential for degradation of heat-sensitive compounds | [4] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a synthesized methodology based on established techniques for flavonoid glycoside extraction, particularly from plant leaves.[5]

Objective: To extract crude phenolic compounds, including this compound, from a plant matrix using ultrasonication.

Materials and Reagents:

-

Dried and powdered plant material (e.g., olive leaves)

-

70% (v/v) aqueous ethanol

-

Ultrasonic bath

-

Whatman No. 1 filter paper or equivalent

-

Rotary evaporator

Procedure:

-

Weigh 100 g of the dried, powdered plant material.

-

Suspend the powder in 1 L of 70% (v/v) aqueous ethanol in a suitable beaker.

-

Place the beaker in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 40°C.[5]

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue twice more to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the crude extract to dryness under reduced pressure using a rotary evaporator.

Protocol 2: Purification of this compound using Liquid-Liquid Extraction and Chromatography

This protocol outlines the steps for the enrichment and purification of this compound from the crude extract.

Part A: Liquid-Liquid Extraction for Fractionation

Objective: To enrich the flavonoid glycoside fraction by removing non-polar compounds.

Procedure:

-

Dissolve the dried crude extract from Protocol 1 in 500 mL of distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Extract the solution successively with n-hexane (3 x 500 mL) to remove lipids and other non-polar compounds. Discard the n-hexane fractions.[5]

-

Subsequently, extract the remaining aqueous layer with ethyl acetate (B1210297) (3 x 500 mL).[5]

-

Combine the ethyl acetate fractions, which will be enriched in flavonoid glycosides, and concentrate to dryness under reduced pressure.

Part B: Macroporous Resin Chromatography

Objective: To further purify this compound from the enriched fraction.

Procedure:

-

Resin Pre-treatment: Soak a macroporous resin (e.g., HPD-100) in ethanol for 24 hours to activate it. Wash the resin thoroughly with deionized water until no ethanol is detected. Pack the activated resin into a glass column.[2]

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a small volume of deionized water. Load the sample onto the prepared resin column.

-

Elution: Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 40%, 60%, 80% ethanol).[2] Flavonoid glycosides like this compound are typically eluted at intermediate ethanol concentrations (e.g., 40-60%).[2]

-

Collect the fractions and monitor for the presence of the target compound using thin-layer chromatography (TLC) or HPLC.

-

Combine the fractions containing this compound and concentrate to dryness.

Part C: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To obtain highly pure this compound.

Procedure:

-

Reconstitute the semi-purified fraction in a suitable mobile phase.

-

Inject the solution onto a preparative C18 HPLC column (e.g., 250 mm x 20 mm, 10 µm particle size).[5]

-

Elute with a gradient mobile phase of acetonitrile (B52724) and water (typically with 0.1% formic acid). A common starting condition is 15% acetonitrile, increasing to 30% over 40 minutes.[5]

-

Monitor the elution at a wavelength of 350 nm.[5]

-

Collect the peak corresponding to this compound.

-

Lyophilize the collected fraction to obtain the pure compound.

Protocol 3: Quantification of this compound by HPLC-UV

Objective: To determine the concentration of this compound in an extract.

Materials and Reagents:

-

This compound analytical standard (≥98% purity)

-

HPLC-grade methanol and water

-

Formic acid

-

0.22 µm syringe filters

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working solutions of known concentrations to construct a calibration curve.[1]

-

Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 350 nm.[6]

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant materials.

Caption: General workflow for this compound extraction and purification.

References

Application Notes: Purification of Luteolin-4'-O-glucoside Using Column Chromatography

Introduction